molecular formula C18H24F2N2O2 B4522768 3-[(cyclopentylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone

3-[(cyclopentylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone

Cat. No.: B4522768
M. Wt: 338.4 g/mol
InChI Key: FXVJYQJHJAJVPL-UHFFFAOYSA-N
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Description

3-[(cyclopentylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone is a useful research compound. Its molecular formula is C18H24F2N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.18058434 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Compounds related to "3-[(cyclopentylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone" have been investigated for their pharmacological properties. For instance, CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, demonstrates potential for treating major depressive disorder due to its high binding affinity and specificity to GluN2B, alongside an acceptable safety profile in human studies (Garner et al., 2015).

Antimicrobial and Antifungal Activity

Research into cyclopentylamine derivatives has shown potential in antimicrobial and antifungal applications. The synthesis and biological evaluation of compounds with modifications at the C(8)-position of N(6)-cyclopentyladenosine (CPA) indicate enhanced affinity for nucleoside transport proteins, suggesting applications in targeting microbial pathways (Tromp et al., 2005).

Antioxidant Properties for Material Science

Compounds with cyclopentylamine structures have been synthesized and tested as antioxidants for polypropylene copolymers, indicating the potential for extending the material's life by improving its resistance to oxidation. The study highlights the impact of phenolic and amino groups on the performance of these antioxidants (Desai et al., 2004).

Synthesis of Complex Molecules

Efforts to synthesize complex molecules for various applications have included the use of cyclopentylamine derivatives. For example, asymmetric synthesis approaches have utilized such compounds as building blocks for creating enantiopure amino γ-lactones and hydroxy-piperidinone derivatives, highlighting their versatility in organic synthesis (Andrés et al., 2006).

Anticonvulsant Activity

Some derivatives of 3-phenyl-2-piperidinone have demonstrated significant anticonvulsant activity, comparable to or better than that of valproic acid. This finding underscores the potential of piperidinone derivatives in developing new treatments for epilepsy (Brouillette et al., 1984).

Properties

IUPAC Name

3-[(cyclopentylamino)methyl]-1-[(2,3-difluorophenyl)methyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-15-8-3-5-13(16(15)20)11-22-10-4-9-18(24,17(22)23)12-21-14-6-1-2-7-14/h3,5,8,14,21,24H,1-2,4,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJYQJHJAJVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2(CCCN(C2=O)CC3=C(C(=CC=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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